molecular formula C36H40Cl3NO7 B13861983 Lumefantrine beta-D-Glucuronide

Lumefantrine beta-D-Glucuronide

Cat. No.: B13861983
M. Wt: 705.1 g/mol
InChI Key: YYRVPOHAOANQSD-CMPFFBKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumefantrine beta-D-Glucuronide is a crucial phase II metabolite of the antimalarial drug lumefantrine, formed in the liver via the process of glucuronidation. This conjugate is an essential reference standard for in vitro and in vivo studies aimed at characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lumefantrine. Researchers utilize this compound extensively in the development and validation of bioanalytical methods, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the precise quantification of lumefantrine and its metabolites in biological matrices such as plasma and urine. Investigating the pharmacokinetics of this metabolite is vital for understanding the overall elimination pathway and metabolic fate of lumefantrine, a key component in artemisinin-based combination therapy (ACT) for uncomplicated falciparum malaria . The formation of glucuronide metabolites like this compound is a common detoxification and deactivation pathway, often mediated by uridine glucuronosyltransferase (UGT) enzymes . Access to a well-characterized metabolite standard is fundamental for advanced drug development research, enabling a deeper comprehension of drug-drug interaction potentials and the metabolic clearance mechanisms of lumefantrine. This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C36H40Cl3NO7

Molecular Weight

705.1 g/mol

IUPAC Name

(2S,3S,6R)-6-[2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H40Cl3NO7/c1-3-5-13-40(14-6-4-2)19-29(46-36-33(43)31(41)32(42)34(47-36)35(44)45)28-18-23(39)17-27-25(15-20-7-9-21(37)10-8-20)26-16-22(38)11-12-24(26)30(27)28/h7-12,15-18,29,31-34,36,41-43H,3-6,13-14,19H2,1-2H3,(H,44,45)/b25-15-/t29?,31?,32-,33?,34-,36+/m0/s1

InChI Key

YYRVPOHAOANQSD-CMPFFBKPSA-N

Isomeric SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Lumefantrine

A highly pure form of lumefantrine is typically prepared through a multi-step organic synthesis involving:

  • Reaction of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol with p-chlorobenzaldehyde in the presence of a base (e.g., sodium hydroxide) and organic solvents such as ethanol.
  • The reaction mixture is stirred at room temperature for extended periods (up to 60 hours) to ensure completion.
  • Cooling the reaction mixture to low temperatures (5–10°C) allows precipitation of crude lumefantrine.
  • Purification is achieved by dissolving crude lumefantrine in hot ethanol, followed by controlled cooling to 25°C, filtration, washing, and vacuum drying to yield polymorphic Form I of lumefantrine with purity exceeding 95% by HPLC analysis.
Step Reagents/Conditions Outcome Yield
a) 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, p-chlorobenzaldehyde, NaOH, ethanol, RT, 60 h Crude lumefantrine precipitated 31 g
b) Recrystallization from ethanol at 65–70°C, cooling to 25°C, filtration, drying under vacuum Pure polymorphic Form I lumefantrine 18 g

This method ensures a high-purity lumefantrine suitable for further conjugation steps.

Preparation of Lumefantrine Beta-D-Glucuronide

The conjugation of lumefantrine with beta-D-glucuronic acid to form this compound involves glycosylation or enzymatic conjugation techniques. While direct synthetic routes for this specific glucuronide are less commonly detailed in open literature, the following approaches are derived from related conjugate synthesis methods and patent disclosures.

Chemical Synthesis via Glycosylation

  • Starting Material: Pure lumefantrine as prepared above.
  • Activation of Glucuronic Acid: Beta-D-glucuronic acid is typically activated as a glycosyl donor, for example, as a trichloroacetimidate or bromide derivative.
  • Coupling Reaction: The activated glucuronic acid derivative is reacted with lumefantrine under controlled acidic or basic catalysis to form the beta-D-glucuronide linkage.
  • Purification: The product is purified by chromatographic techniques (e.g., column chromatography, HPLC) to isolate the this compound conjugate.

Enzymatic Conjugation

  • Enzymes Used: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to lumefantrine.
  • Reaction Conditions: In vitro enzymatic assays use microsomal preparations or recombinant UGT enzymes, with cofactors and appropriate buffers at physiological pH and temperature.
  • Isolation: The glucuronide metabolite is isolated from the reaction mixture by liquid-liquid extraction and chromatographic purification.

Analytical Characterization and Yield Data

Due to the complexity of conjugation, yields and purity depend on the method used. Chemical synthesis often yields moderate amounts (40–70%) depending on reaction optimization, while enzymatic methods yield smaller quantities suitable for metabolic studies.

Preparation Method Typical Yield (%) Purity (%) (HPLC) Key Analytical Techniques
Chemical Glycosylation 40–70 >90 HPLC, Mass Spectrometry, NMR
Enzymatic Conjugation 10–30 >95 LC-MS/MS, NMR, UV Spectroscopy

Case Study: Synthesis of Lumefantrine-D9 (Isotopically Labeled Analog)

A related synthesis of lumefantrine-D9 (deuterated lumefantrine) illustrates advanced synthetic routes involving:

  • Stepwise reactions with deuterated alkyl bromides.
  • Use of anhydrous aluminum chloride catalysis.
  • Multiple extraction and purification steps.
  • Characterization by proton nuclear magnetic resonance spectroscopy (HNMR).

This detailed synthetic route underscores the complexity and precision required for lumefantrine derivatives and can inform glucuronide conjugate synthesis.

Summary Table of Preparation Steps for this compound

Step No. Description Key Reagents/Conditions Notes
1 Synthesis of pure lumefantrine Reaction of dibutylamino fluorenyl ethanol with p-chlorobenzaldehyde, NaOH, ethanol, RT, 60 h Yields polymorphic Form I lumefantrine
2 Activation of beta-D-glucuronic acid Formation of glycosyl donor (e.g., trichloroacetimidate) Critical for efficient conjugation
3 Chemical glycosylation or enzymatic conjugation Acid/base catalysis or UGT enzymes, physiological buffers Forms this compound
4 Purification Chromatography (HPLC, column) Ensures high purity and isolation
5 Characterization HPLC, NMR, Mass Spectrometry Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Lumefantrine beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating lumefantrine. This reaction is catalyzed by beta-glucuronidase enzymes .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of beta-glucuronidase and is typically carried out at acidic pH and moderate temperatures. The major product of this reaction is lumefantrine .

Comparison with Similar Compounds

Therapeutic and Toxicological Glucuronides

  • Estradiol-17 Beta-D-Glucuronide (E217G): Activity: A steroid D-ring glucuronide that induces dose-dependent cholestasis in rats and monkeys by inhibiting bile acid-independent flow . Metabolism: Rapidly metabolized to estradiol-3-sulfate-17 beta-D-glucuronide, which exhibits choleretic (bile-stimulating) effects, contrasting its parent compound’s hepatotoxicity . Both compounds highlight glucuronidation’s dual roles in detoxification and toxicity.
  • Ceramide-Beta-D-Glucuronide: Application: Synthesized to deliver ceramide to the colon for cancer prevention. Hydrolyzed by colonic beta-glucuronidase, releasing ceramide to suppress aberrant crypt foci .

Analgesic and Antimicrobial Glucuronides

  • Morphine-6-Beta-Glucuronide: Potency: 90–650-fold more potent than morphine as an analgesic, acting via mu-opioid receptors .
  • Chloramphenicol 3-O-Beta-D-Glucuronide :

    • Role : A detoxification metabolite facilitating renal excretion of chloramphenicol .
    • Comparison : Similar to lumefantrine’s glucuronide, this compound underscores glucuronidation’s role in drug elimination.

Research Tool Glucuronides

  • 4-Methylumbelliferyl-Beta-D-Glucuronide (MUG): Application: Fluorescent substrate for beta-glucuronidase assays, adaptable to high-throughput screening . Comparison: MUG is a diagnostic tool, whereas lumefantrine beta-D-glucuronide is a metabolic product with therapeutic implications.
  • Phenolphthalein Glucuronide: Utility: Historical substrate for beta-glucuronidase assays, less sensitive than MUG . Comparison: Both MUG and phenolphthalein glucuronide lack therapeutic roles, unlike lumefantrine’s metabolite.

Key Data Tables

Table 1: Physicochemical and Functional Comparisons

Compound Molecular Weight (Da)* Primary Application Biological Effect Reference
This compound ~650 (estimated) Antimalarial metabolism Altered drug clearance
Estradiol-17 beta-D-glucuronide 464.5 Cholestasis induction Hepatotoxicity
Ceramide-beta-D-glucuronide ~800 Colon cancer prevention Ceramide release in colon
4-Methylumbelliferyl-glucuronide 352.3 Enzyme assays Fluorescent substrate hydrolysis

*Estimated for lumefantrine glucuronide based on parent compound (lumefantrine MW: 528.9).

Table 2: Metabolic Pathways and Enzymatic Interactions

Compound Metabolic Site Key Enzyme Involved Outcome
This compound Liver UGT isoforms (inferred) Enhanced excretion
Estradiol-17 beta-D-glucuronide Liver/Bile Beta-glucuronidase Cholestasis and metabolite formation
Ceramide-beta-D-glucuronide Colon Colonic beta-glucuronidase Ceramide release

Research Findings and Implications

  • Hepatotoxic vs. Lumefantrine’s glucuronide may similarly require monitoring for unintended effects during co-administration with enzyme inducers/inhibitors.
  • Diagnostic vs. Therapeutic Roles: MUG and phenolphthalein glucuronide are critical in research, contrasting with this compound’s role in drug metabolism .

Q & A

Q. What analytical methods are recommended for quantifying Lumefantrine beta-D-Glucuronide and its impurities in pharmacokinetic studies?

A stability-indicating RP-HPLC method with a C18 column (4.6 × 150 mm, 3.5 μm) is widely used. The mobile phase combines phosphate buffer (pH 3.0) and acetonitrile (75:25 v/v), with a flow rate of 1.0 mL/min and UV detection at 235 nm. Central Composite Design (CCD) optimizes critical parameters like column temperature and injection volume to resolve impurities .

Q. How is this compound structurally characterized to confirm its identity?

Structural elucidation involves high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for confirming the beta-D-glucuronide linkage. Comparative analysis with synthetic reference standards is critical, especially for distinguishing positional isomers .

Q. What are the key stability challenges for this compound in biological matrices?

Hydrolysis of the glucuronide bond under acidic/alkaline conditions is a primary degradation pathway. Stability studies in plasma should include freeze-thaw cycles (3 cycles, –20°C to 25°C), short-term storage (4°C for 24 h), and long-term stability (–80°C for 30 days). Use of enzyme inhibitors (e.g., β-glucuronidase inhibitors) during sample collection is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters for this compound across studies?

Discrepancies often arise from variability in bioanalytical methods (e.g., extraction efficiency, ionization suppression in LC-MS/MS). Harmonize protocols using WHO-recommended guidelines for antimalarial drug analysis and validate against certified reference materials. Meta-analyses of individual patient data (IPD) can statistically adjust for covariates like body weight and CYP3A4 polymorphisms .

Q. What experimental designs are optimal for studying metabolite-drug interactions involving this compound?

Use a two-compartment pharmacokinetic model with simultaneous fitting of parent drug and metabolite concentrations. In vitro assays (e.g., human hepatocyte incubations) should assess UDP-glucuronosyltransferase (UGT) isoform-specific activity (e.g., UGT1A1, UGT2B7). Competitive inhibition studies with probe substrates (e.g., 4-methylumbelliferyl glucuronide) clarify enzyme affinity .

Q. How do researchers validate the specificity of this compound assays in complex biological samples?

Cross-validate using orthogonal techniques:

  • LC-MS/MS : Monitor multiple reaction transitions (e.g., m/z 528 → 352 for Lumefantrine; m/z 704 → 528 for the glucuronide).
  • Hydrolysis controls : Treat samples with β-glucuronidase to confirm the disappearance of the glucuronide peak.
  • Matrix effect tests : Compare slopes of calibration curves in plasma vs. solvent .

Q. What mechanisms underlie reduced this compound efficacy in drug-resistant malaria?

Resistance may involve overexpression of efflux transporters (e.g., PfCRT) or reduced intracellular activation of the parent drug. Transcriptomic profiling of Plasmodium falciparum isolates under lumefantrine pressure can identify resistance markers. Correlate in vitro IC₅₀ values with in vivo day-7 lumefantrine concentrations to assess therapeutic failure thresholds .

Methodological Considerations

Q. How to optimize sample preparation for this compound in dried blood spots (DBS)?

  • Punch size : 6-mm diameter from Whatman 903 cards.
  • Extraction solvent : Acetonitrile:water (80:20) with 0.1% formic acid.
  • Recovery : ≥85% achieved via sonication (15 min) followed by centrifugation (14,000 rpm, 10 min). Validate hematocrit effects (20–55% range) .

Q. What statistical approaches are used to analyze dose-response relationships for this compound?

Non-linear mixed-effects modeling (NONMEM) with Bayesian estimation accounts for inter-individual variability. Covariate analysis (e.g., age, renal function) identifies subpopulations with altered glucuronidation rates. Bootstrap validation (≥1,000 iterations) ensures model robustness .

Q. How to differentiate this compound from isomeric metabolites in chromatographic assays?

Use chiral columns (e.g., Chiralpak IA) or hydrophilic interaction liquid chromatography (HILIC) to resolve stereoisomers. Confirm peak identity via spiking experiments with synthesized isomers and tandem MS fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.